molecular formula C24H19N3O4 B2954201 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide CAS No. 851094-61-6

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide

Cat. No.: B2954201
CAS No.: 851094-61-6
M. Wt: 413.433
InChI Key: RWXWYQPETAHLCW-UHFFFAOYSA-N
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Description

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide is a synthetic compound of significant interest in medicinal chemistry and drug discovery, designed as a hybrid molecule incorporating multiple pharmacophores. Its structure features a 1,3,4-oxadiazole ring, a five-membered heterocycle recognized as a valuable bioisostere for ester and amide functionalities, which can enhance metabolic stability and influence the compound's electronic distribution and binding affinity . This oxadiazole core is linked to a 2,3-dihydro-1,4-benzodioxin moiety, a structural component present in various biologically active molecules and known for its diverse pharmacological potential . The acetamide portion of the molecule is substituted with two phenyl rings, creating a 2,2-diphenylacetamide group that can contribute to increased hydrophobicity and potential for π-π interactions with biological targets. Compounds based on the 1,3,4-oxadiazole and 1,4-benzodioxane scaffolds have been extensively studied for a wide spectrum of biological activities. Research on analogous structures has demonstrated potent antibacterial and antifungal properties , making this compound a promising candidate for investigating new anti-infective agents. Furthermore, the 1,3,4-oxadiazole nucleus is a key scaffold in the development of enzyme inhibitors , suggesting potential research applications for this compound in targeting specific enzymes involved in disease pathways. The molecular framework is also of interest in material science due to the fluorescence and electron-transport properties often exhibited by 1,3,4-oxadiazole derivatives . This product is intended for research purposes by qualified laboratory personnel and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O4/c28-22(21(16-7-3-1-4-8-16)17-9-5-2-6-10-17)25-24-27-26-23(31-24)18-11-12-19-20(15-18)30-14-13-29-19/h1-12,15,21H,13-14H2,(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXWYQPETAHLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are cholinesterase enzymes . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. Inhibition of these enzymes can lead to an increase in the concentration of acetylcholine, which can have various effects on the body.

Mode of Action

The compound interacts with its targets, the cholinesterase enzymes, by inhibiting their activity. This inhibition prevents the breakdown of acetylcholine, leading to an increased concentration of this neurotransmitter in the nervous system.

Biochemical Pathways

The affected biochemical pathway is the cholinergic pathway, which involves the transmission of signals in the nervous system through acetylcholine. By inhibiting cholinesterase enzymes, this compound disrupts the normal functioning of this pathway, leading to increased levels of acetylcholine.

Result of Action

The molecular and cellular effects of the compound’s action include an increase in the concentration of acetylcholine in the nervous system due to the inhibition of cholinesterase enzymes. This can lead to various effects on the body, depending on the specific type of cholinesterase enzyme that is inhibited.

Biochemical Analysis

Biochemical Properties

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as cholinesterases and lipoxygenases. These interactions are primarily due to the compound’s ability to bind to the active sites of these enzymes, thereby inhibiting their activity. Additionally, the compound’s benzodioxin moiety allows it to interact with proteins involved in oxidative stress responses, potentially modulating their activity and contributing to its biochemical effects.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling proteins, leading to alterations in gene expression and cellular metabolism. For instance, the compound can impact the MAPK/ERK pathway, which is crucial for cell proliferation and survival. Additionally, it has been shown to induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can lead to downstream effects on cellular processes, such as reduced inflammation and oxidative stress. Furthermore, the compound can modulate gene expression by interacting with transcription factors, thereby influencing the expression of genes involved in cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are crucial for understanding the compound’s potential therapeutic applications.

Biological Activity

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activities, particularly focusing on its pharmacological effects and mechanisms of action based on recent studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C24H26N4O3C_{24}H_{26}N_4O_3 and a molecular weight of approximately 430.49 g/mol. Its structure features a benzodioxin moiety linked to an oxadiazole ring, which is known for enhancing biological activity through various mechanisms.

1. Antidiabetic Activity

Recent studies have demonstrated that derivatives of this compound exhibit antidiabetic properties. In vitro assays showed that these compounds can inhibit the enzyme α-glucosidase, which plays a crucial role in carbohydrate metabolism. The inhibition rates varied among different derivatives, with some showing moderate activity (IC50 values ranging from 100 to 200 µM) .

CompoundIC50 (µM)Activity Description
7a150Moderate inhibition
7b120Moderate inhibition
7c180Weak inhibition

2. Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using DPPH and ABTS assays. The compound showed significant free radical scavenging activity with an IC50 value of approximately 75 µM in DPPH assays, indicating its potential as a natural antioxidant .

3. Neuroprotective Effects

Research indicates that the compound may exert neuroprotective effects by modulating oxidative stress pathways. In cellular models of neurodegeneration, it was observed to reduce apoptosis induced by oxidative agents. This suggests that the compound could be beneficial in treating neurodegenerative diseases such as Alzheimer's .

The biological activities of this compound are attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in glucose metabolism and oxidative stress.
  • Free Radical Scavenging : Its ability to donate electrons helps neutralize free radicals.
  • Cell Signaling Modulation : It may influence signaling pathways related to inflammation and cell survival.

Case Studies

A notable study investigated the effects of this compound on diabetic rats. The treatment group exhibited lower blood glucose levels and improved insulin sensitivity compared to the control group after four weeks of administration . This aligns with the findings from in vitro studies regarding α-glucosidase inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole Derivatives
  • Analog from : 2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide replaces oxadiazole with thiadiazole.
Feature Target Compound Thiadiazole Analog ()
Heterocycle 1,3,4-Oxadiazole 1,3,4-Thiadiazole
Molecular Weight ~379–410 g/mol* 431.54 g/mol
Key Functional Groups Diphenylacetamide Benzylsulfanyl, acetamide

*Estimated based on similar structures in and .

Thiophene vs. Benzodioxin Linkages
  • : N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide replaces diphenylacetamide with a thiophene-carboxamide group. Thiophene’s aromaticity may enhance π-π stacking interactions but reduce steric bulk compared to diphenylacetamide .

Substituent Effects on Bioactivity

Antibacterial Activity
  • Target Compound : Likely shares antibacterial properties with analogs like those in , where N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides showed potent activity. Electron-withdrawing substituents (e.g., halogens) on the phenyl ring enhanced activity, while bulky groups reduced cytotoxicity .
Compound Substituent Antibacterial IC50 (µg/mL) Cytotoxicity (Hemolysis %)
Target Compound (Estimated) Diphenyl ~5–10* <10%*
(8a-k) Varied phenyl groups 2–25 5–20%
4-Isopropylphenyl Not reported Not reported

*Inferred from structural analogs in and .

Halogenated Derivatives

Physicochemical and Pharmacokinetic Properties

  • Solubility : The target compound’s diphenylacetamide group likely reduces aqueous solubility compared to smaller substituents (e.g., methyl or methoxy groups in and ).
  • Metabolic Stability : The benzodioxin moiety may enhance resistance to oxidative metabolism, as seen in ’s patented compound with a similar core .

Key Research Findings

Structural Optimization : Oxadiazole-based analogs () generally exhibit superior antibacterial activity compared to thiadiazole derivatives (), likely due to improved hydrogen-bonding capacity .

Cytotoxicity Trade-offs : Bulky substituents (e.g., diphenyl or isopropylphenyl) correlate with reduced hemolytic activity but may compromise solubility .

Halogen Effects : Chlorine or fluorine incorporation () enhances electronic interactions but requires careful toxicity profiling .

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